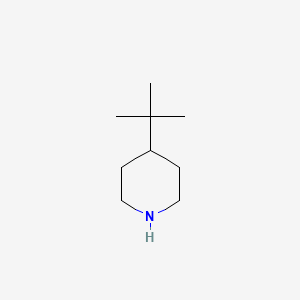

4-tert-Butylpiperidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-tert-butylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-9(2,3)8-4-6-10-7-5-8/h8,10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAKKTZOUPCDMCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062035 | |

| Record name | Piperidine, 4-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1882-42-4 | |

| Record name | 4-(1,1-Dimethylethyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1882-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-tert-Butylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001882424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine, 4-(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Piperidine, 4-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-butylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.946 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-TERT-BUTYLPIPERIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DZ9SC8WCC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to the Physical Properties of 4-tert-butylpiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-tert-butylpiperidine. The information is presented to support research, drug development, and scientific applications where this compound is of interest. All quantitative data is summarized in a structured table for ease of reference, and detailed experimental protocols for determining these properties are provided.

Core Physical Properties

This compound (CAS No. 1882-42-4) is a substituted piperidine derivative. Understanding its physical properties is crucial for its handling, application, and integration into various chemical and pharmaceutical processes.

Data Presentation

The following table summarizes the key physical properties of this compound.

| Physical Property | Value | Notes |

| Molecular Formula | C₉H₁₉N | |

| Molecular Weight | 141.25 g/mol | |

| Boiling Point | 179.7 °C | At 760 mmHg[1] |

| 70-75 °C | At 17 Torr[2] | |

| Melting Point | Data not readily available | |

| Density | 0.837 g/cm³ | [1] |

| Solubility | Data not readily available | |

| Vapor Pressure | 0.931 mmHg | At 25 °C[1] |

| Flash Point | 54.9 °C | [1] |

Experimental Protocols

Detailed methodologies for the experimental determination of the key physical properties of this compound are outlined below. These are generalized protocols standardly used in chemical laboratories.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Apparatus:

-

Heating mantle or oil bath

-

Round-bottom flask

-

Condenser

-

Thermometer

-

Boiling chips

-

Distillation head and receiving flask (for distillation method)

-

Thiele tube and capillary tube (for micro method)

Procedure (Distillation Method):

-

Assemble a simple distillation apparatus.

-

Place a volume of this compound (e.g., 20 mL) into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation head.

-

Begin heating the flask.

-

Record the temperature at which the liquid is actively boiling and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

Determination of Melting Point

While this compound is a liquid at room temperature, this protocol is relevant for its solid-state characterization if applicable (e.g., at low temperatures or for its salts).

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle (if starting from a solid)

Procedure:

-

If the sample is solid, finely powder it using a mortar and pestle.

-

Pack a small amount of the powdered sample into the closed end of a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample at a controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Record the temperature at which the first drop of liquid is observed (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The range between these two temperatures is the melting point range.

Determination of Density

Density is the mass per unit volume of a substance.

Apparatus:

-

Pycnometer (specific gravity bottle) or a graduated cylinder

-

Analytical balance

Procedure (using a pycnometer for high accuracy):

-

Clean and dry the pycnometer and weigh it accurately.

-

Fill the pycnometer with distilled water of a known temperature and weigh it again.

-

Empty and dry the pycnometer, then fill it with this compound at the same temperature and weigh it.

-

The density is calculated using the formula: Density = (mass of substance) / (volume of substance) where the volume of the substance is determined from the mass of the water and its known density at that temperature.

Procedure (using a graduated cylinder):

-

Weigh an empty, dry graduated cylinder.

-

Add a known volume of this compound to the cylinder.

-

Weigh the graduated cylinder with the liquid.

-

The mass of the liquid is the difference between the two weighings.

-

Calculate the density by dividing the mass by the volume.

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

Apparatus:

-

Test tubes or vials

-

Vortex mixer or shaker

-

Analytical balance

-

Temperature-controlled bath

Procedure (Qualitative Assessment):

-

To a series of test tubes, add a small, measured amount of this compound (e.g., 100 mg).

-

To each tube, add a measured volume of a different solvent (e.g., 1 mL of water, ethanol, acetone, etc.).

-

Agitate the mixtures vigorously (e.g., using a vortex mixer) for a set period.

-

Observe whether the solute has completely dissolved. If it has, the substance is soluble in that solvent under the tested conditions. If not, it is considered insoluble or sparingly soluble.

Procedure (Quantitative Assessment - Shake-Flask Method):

-

Add an excess amount of this compound to a known volume of the solvent in a flask.

-

Seal the flask and place it in a temperature-controlled shaker bath for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant liquid, ensuring no solid particles are included.

-

Analyze the concentration of this compound in the supernatant using a suitable analytical technique (e.g., gas chromatography). This concentration represents the solubility at that temperature.

Visualization of Physical Property Relationships

The following diagram illustrates the logical connections between the fundamental physical properties of a chemical compound like this compound.

Caption: Interrelationship of the physical properties of this compound.

References

An In-Depth Technical Guide to 4-tert-Butylpiperidine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-tert-butylpiperidine, a pivotal heterocyclic compound with significant applications in medicinal chemistry and drug development. This document details its chemical and physical properties, safety information, and provides an in-depth look at its synthesis, with a focus on the catalytic hydrogenation of 4-tert-butylpyridine. Furthermore, this guide explores the critical role of this compound as a key building block in the synthesis of several targeted cancer therapies, including Vandetanib, Crizotinib, Ibrutinib, and various CDK9 inhibitors. The underlying mechanisms of action and associated signaling pathways of these drugs are elucidated through detailed diagrams, offering valuable insights for researchers in the field of oncology and drug discovery.

Core Properties of this compound

This compound, identified by the CAS number 1882-42-4 , is a substituted piperidine with a bulky tert-butyl group at the 4-position.[1] This structural feature significantly influences its physical and chemical properties, as well as its utility as a synthetic intermediate.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a clear reference for laboratory and industrial applications.

| Property | Value | Reference |

| CAS Number | 1882-42-4 | [1] |

| Molecular Formula | C₉H₁₉N | [1] |

| Molecular Weight | 141.25 g/mol | [1] |

| Boiling Point | 179.7 °C at 760 mmHg | [1] |

| Density | 0.837 g/cm³ | [1] |

| Flash Point | 54.9 °C | [1] |

| Appearance | Data not readily available, likely a liquid at room temperature | |

| Solubility | Data not readily available, expected to have some solubility in organic solvents |

Safety and Hazard Information

This compound is classified as a combustible liquid and is harmful if swallowed, causing skin irritation.[1] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[1] It should be stored in a well-ventilated place with the container tightly closed.[1]

| Hazard Statement | Code | Description |

| Combustible liquid | H227 | Combustible liquid.[1] |

| Harmful if swallowed | H302 | Harmful if swallowed.[1] |

| Causes skin irritation | H315 | Causes skin irritation.[1] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the catalytic hydrogenation of 4-tert-butylpyridine. This reaction involves the reduction of the aromatic pyridine ring to a saturated piperidine ring.

Experimental Protocol: Catalytic Hydrogenation of 4-tert-Butylpyridine

This protocol outlines a general procedure for the catalytic hydrogenation of 4-tert-butylpyridine. Specific reaction conditions may need to be optimized based on the available equipment and desired scale.

Materials:

-

4-tert-Butylpyridine

-

Platinum(IV) oxide (PtO₂, Adams' catalyst) or Palladium on carbon (Pd/C)

-

Glacial acetic acid or another suitable solvent (e.g., ethanol)

-

High-pressure hydrogenation apparatus (e.g., Parr shaker)

-

Hydrogen gas source

-

Inert gas (e.g., Nitrogen or Argon) for purging

-

Filtration apparatus (e.g., Büchner funnel with Celite or a similar filter aid)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reactor Setup: In a suitable high-pressure reaction vessel, dissolve 4-tert-butylpyridine in a suitable solvent such as glacial acetic acid or ethanol.

-

Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 5 mol% PtO₂ or 10% Pd/C) to the solution under an inert atmosphere.

-

Purging: Seal the reaction vessel and purge the system multiple times with an inert gas (e.g., nitrogen) to remove any residual air.

-

Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar). Begin vigorous stirring and maintain the reaction at room temperature or with gentle heating as required. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete (as indicated by the cessation of hydrogen uptake or analytical monitoring), carefully vent the excess hydrogen gas and purge the reactor with an inert gas.

-

Catalyst Removal: Dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; ensure the filter cake does not dry out in the air and quench it with water after filtration.

-

Isolation: If an acidic solvent was used, neutralize the filtrate with a suitable base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: If necessary, the crude product can be purified by distillation or column chromatography.

Applications in Drug Discovery and Development

The this compound scaffold is a valuable building block in the synthesis of numerous pharmaceuticals, particularly in the field of oncology. The tert-butyl group can enhance metabolic stability and modulate the pharmacokinetic properties of a drug molecule.

Vandetanib: A Multi-Kinase Inhibitor

Vandetanib is a potent inhibitor of several receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the RET (Rearranged during Transfection) proto-oncogene.[2][3][4] By targeting these pathways, Vandetanib can inhibit tumor angiogenesis and cell proliferation.[3] It is primarily used in the treatment of medullary thyroid cancer.

Caption: Vandetanib inhibits VEGFR, EGFR, and RET signaling pathways.

Crizotinib: An ALK and ROS1 Inhibitor

Crizotinib is a tyrosine kinase inhibitor that primarily targets Anaplastic Lymphoma Kinase (ALK) and ROS1.[5][6] In certain cancers, such as non-small cell lung cancer (NSCLC), chromosomal rearrangements can lead to the formation of fusion proteins like EML4-ALK, which drive uncontrolled cell proliferation.[6][7] Crizotinib effectively inhibits these fusion proteins.[5]

Caption: Crizotinib targets ALK and ROS1 fusion proteins.

Ibrutinib: A Bruton's Tyrosine Kinase (BTK) Inhibitor

Ibrutinib is a first-in-class inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[8] By irreversibly binding to BTK, Ibrutinib blocks downstream signaling that is essential for the proliferation and survival of malignant B-cells.[8][9] It is used to treat various B-cell cancers, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma.

Caption: Ibrutinib inhibits BTK in the BCR signaling pathway.

CDK9 Inhibitors in Cancer Therapy

Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcription elongation.[10] It is part of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates RNA polymerase II, allowing for productive transcription of genes, including those that promote cancer cell survival.[10] CDK9 inhibitors block this process, leading to apoptosis in cancer cells that are highly dependent on the transcription of short-lived anti-apoptotic proteins.

Caption: CDK9 inhibitors block transcription elongation, inducing apoptosis.

Conclusion

This compound is a compound of significant interest to the pharmaceutical and chemical industries. Its unique structural properties make it an invaluable intermediate in the synthesis of complex, biologically active molecules. The information presented in this guide, from its fundamental properties to its role in the creation of life-saving medicines, underscores the importance of such building blocks in modern drug discovery. The detailed examination of the signaling pathways of drugs derived from this scaffold provides a deeper understanding of their therapeutic mechanisms and can guide the development of future targeted therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Vandetanib for the Treatment of Metastatic Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Vandetanib? [synapse.patsnap.com]

- 4. Vandetanib - Wikipedia [en.wikipedia.org]

- 5. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Crizotinib? [synapse.patsnap.com]

- 7. ClinPGx [clinpgx.org]

- 8. What is the mechanism of Ibrutinib? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. What are CDK9 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

Analysis of Piperidine Crystal Structures: A Technical Guide

Introduction

A comprehensive search of publicly available scientific literature and crystallographic databases indicates that a complete single-crystal X-ray diffraction analysis of 4-tert-butylpiperidine has not been reported. To provide a relevant and in-depth technical guide for researchers, scientists, and drug development professionals, this document presents a detailed crystal structure analysis of a closely related and structurally simple analogue: 2-ethylpiperidinium chloride. This example serves to illustrate the experimental protocols and data presentation typical for the crystallographic analysis of small organic molecules containing a piperidine ring.

The piperidine moiety is a crucial saturated heterocycle in a vast number of pharmaceuticals and biologically active compounds. Understanding its three-dimensional structure, including the conformation of the six-membered ring and the stereochemistry of its substituents, is fundamental for structure-activity relationship (SAR) studies and rational drug design. Single-crystal X-ray diffraction is the definitive method for obtaining this precise structural information.

This guide will detail the crystallographic data and the experimental methodology used to determine the crystal structure of 2-ethylpiperidinium chloride, presented in a format that is both accessible and informative for the target audience.

Crystallographic Data of 2-Ethylpiperidinium Chloride

The following table summarizes the key quantitative data from the single-crystal X-ray diffraction analysis of 2-ethylpiperidinium chloride. This data provides the fundamental parameters that define the crystal lattice and the arrangement of the molecules within it.

| Parameter | Value |

| Empirical Formula | C₇H₁₆N⁺·Cl⁻ |

| Formula Weight | 149.66 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a | 24.2052 (6) Å |

| b | 9.7594 (3) Å |

| c | 7.2764 (2) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 1718.89 (8) ų |

| Z | 8 |

| Temperature | 100 K |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Density (calculated) | 1.156 Mg/m³ |

| Absorption Coefficient (μ) | 0.37 mm⁻¹ |

| Reflections Collected | 50389 |

| Independent Reflections | 4453 |

| R_int | 0.045 |

| Final R indices [I > 2σ(I)] | R1 = 0.040, wR2 = 0.088 |

| Goodness-of-fit (S) | 1.07 |

Data sourced from the crystallographic study of 2-ethylpiperidinium chloride.[1]

Experimental Protocols

The determination of a crystal structure through single-crystal X-ray diffraction involves a series of precise steps, from crystal preparation to data analysis and structure refinement. The following is a representative experimental protocol based on the analysis of 2-ethylpiperidinium chloride[1].

1. Crystal Growth and Mounting:

-

Single crystals of 2-ethylpiperidinium chloride suitable for X-ray diffraction were obtained through slow evaporation of a solution of the compound.

-

A suitable crystal with dimensions of approximately 0.72 × 0.27 × 0.15 mm was selected and mounted on a goniometer head.

2. Data Collection:

-

X-ray diffraction data were collected on a Bruker SMART APEXII CCD area-detector diffractometer.[1]

-

The crystal was maintained at a constant temperature of 100 K during data collection using a stream of cold nitrogen gas.[1]

-

The instrument was equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å).

-

A series of frames were collected with different crystal orientations to ensure complete data coverage.

3. Data Processing:

-

The raw diffraction data were processed using the SAINT software package.[1] This involves integrating the diffraction spots to determine their intensities and applying corrections for various experimental factors.

-

An absorption correction was applied using the SADABS program.[1]

4. Structure Solution and Refinement:

-

The crystal structure was solved using direct methods with the SHELXTL software package.[1] This initial step provides a preliminary model of the atomic positions.

-

The structural model was then refined against the full set of reflection data by full-matrix least-squares on F². This iterative process adjusts the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors.

-

Hydrogen atoms were located in the difference Fourier maps and were treated with a mixture of independent and constrained refinement.[1]

Workflow for Single-Crystal X-ray Diffraction

The following diagram illustrates the logical workflow of a typical single-crystal X-ray diffraction experiment, from sample preparation to the final validation of the crystal structure.

While the specific crystal structure of this compound is not currently available in the public domain, the analysis of the closely related 2-ethylpiperidinium chloride provides a valuable and illustrative guide to the process and data involved in the crystallographic characterization of piperidine-containing compounds. The detailed quantitative data, experimental protocols, and the logical workflow presented here offer a comprehensive overview for researchers and professionals in the field of drug discovery and development, highlighting the power of single-crystal X-ray diffraction in elucidating the precise three-dimensional atomic arrangement of molecules. This structural insight is indispensable for understanding molecular interactions and advancing the design of new therapeutic agents.

References

Conformational Analysis of 4-tert-Butylpiperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-tert-butylpiperidine scaffold is a ubiquitous structural motif in a vast array of pharmacologically active compounds. Its conformational behavior, dictated by the sterically demanding tert-butyl group, plays a pivotal role in determining molecular shape, receptor binding affinity, and ultimately, biological activity. This technical guide provides an in-depth analysis of the conformational landscape of this compound, integrating quantitative data from experimental and computational studies. Detailed methodologies for nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling are presented to facilitate further research and application in drug design and development.

Introduction: The Conformational Lock

The piperidine ring, a saturated six-membered heterocycle, predominantly adopts a chair conformation to minimize torsional and angle strain. In substituted piperidines, the spatial arrangement of substituents is a critical determinant of their physicochemical properties. The this compound system is of particular interest due to the pronounced steric bulk of the tert-butyl group. This substituent acts as a "conformational lock," overwhelmingly favoring a single chair conformation where it occupies the equatorial position. This minimizes destabilizing 1,3-diaxial interactions that would arise if the bulky group were in an axial orientation.

The energetic preference for the equatorial position is quantified by the conformational A-value, which represents the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers. For a tert-butyl group in a cyclohexane ring, the A-value is substantial, estimated to be between 4.9 and 5.4 kcal/mol.[1][2] This strong energetic penalty for the axial conformation effectively locks the piperidine ring in the conformation where the tert-butyl group is equatorial.

Quantitative Conformational Analysis

A comprehensive understanding of the conformational preferences of this compound requires the integration of data from various analytical techniques. The following tables summarize key quantitative data derived from experimental and computational studies.

Table 1: Conformational Energy Data

| Parameter | Value (kcal/mol) | Method | Reference |

| A-value (tert-butyl in cyclohexane) | ~4.9 - 5.4 | Experimental/Computed | [1][2] |

| Estimated ΔG° (axial vs. equatorial) for this compound | ~5.0 | Analogy to Cyclohexane |

Table 2: Representative Geometric Parameters from X-ray Crystallography of Piperidine Derivatives in a Chair Conformation

| Parameter | Typical Value (Å or °) |

| C-N Bond Length | 1.46 - 1.48 |

| C-C Bond Length | 1.51 - 1.54 |

| C-N-C Bond Angle | 110 - 112 |

| C-C-N Bond Angle | 110 - 112 |

| C-C-C Bond Angle | 110 - 112 |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the conformation of molecules in solution. The magnitude of three-bond coupling constants (³J) between vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. In a chair conformation, the coupling between two axial protons (³J_aa_) is typically large (10-13 Hz), while the coupling between an axial and an equatorial proton (³J_ae_) or two equatorial protons (³J_ee_) is much smaller (2-5 Hz).

Experimental Workflow for NMR Analysis

Caption: Workflow for NMR-based conformational analysis.

Due to the overwhelming preference for the equatorial conformer, the observed coupling constants for this compound are expected to be the weighted average, which will strongly reflect the values for the single, locked conformation. The observation of large (10-13 Hz) coupling constants between the axial protons on C2 and C3 (and C5 and C6) and their adjacent axial proton on C4 would provide definitive evidence for the equatorial placement of the tert-butyl group.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most precise and unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and torsional angles.

Experimental Workflow for X-ray Crystallography

Caption: Workflow for X-ray crystallographic analysis.

The resulting crystal structure would be expected to show a chair conformation of the piperidine ring with the tert-butyl group in an equatorial position. The precise geometric parameters obtained can be used to validate computational models.

Computational Modeling Protocols

Computational chemistry provides a powerful means to investigate the conformational energetics and geometries of molecules. Both molecular mechanics and quantum mechanics methods are valuable tools for this purpose.

Molecular Mechanics (MM)

Molecular mechanics models molecules as a collection of atoms held together by springs, using a force field to calculate the potential energy of a given conformation.

Protocol for Molecular Mechanics Calculations:

-

Structure Building: Construct the 3D structure of both the equatorial and axial conformers of this compound using a molecular modeling software package.

-

Force Field Selection: Choose a suitable force field, such as MMFF94, OPLS, or AMBER. These force fields contain parameters for the bonded and non-bonded interactions within the molecule.

-

Geometry Optimization: Perform a full geometry optimization for each conformer to find the lowest energy structure for each.

-

Energy Calculation: Calculate the steric energy of the optimized conformers. The difference in energy between the axial and equatorial conformers provides an estimate of the conformational free energy difference (A-value).

Density Functional Theory (DFT)

DFT is a quantum mechanical method that provides a good balance between accuracy and computational cost for studying molecular systems.

Protocol for DFT Calculations:

-

Initial Geometries: Use the molecular mechanics optimized structures as starting points for the DFT calculations.

-

Method and Basis Set Selection: Choose a DFT functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G(d), 6-311+G(d,p)). The choice of functional and basis set will impact the accuracy and computational time.[3][4][5][6][7]

-

Geometry Optimization: Perform a full geometry optimization for both the equatorial and axial conformers.

-

Frequency Calculation: Perform a frequency calculation on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, thermal corrections).

-

Energy Calculation: Calculate the electronic energies and the Gibbs free energies of both conformers. The difference in Gibbs free energy will provide a more accurate prediction of the conformational equilibrium.

Logical Flow of a DFT Conformational Analysis

Caption: Logical workflow for a DFT-based conformational analysis.

Conclusion

The conformational analysis of this compound is a cornerstone for understanding the structure-activity relationships of a multitude of bioactive molecules. The pronounced steric hindrance of the tert-butyl group effectively locks the piperidine ring into a chair conformation with the substituent in an equatorial position. This guide has provided a comprehensive overview of the quantitative data and detailed experimental and computational protocols necessary for a thorough investigation of this important molecular scaffold. The methodologies outlined herein are broadly applicable to the study of other substituted piperidines and are essential for the rational design of new therapeutic agents.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Table 3-6 shows that the axial–equatorial energy difference for m... | Study Prep in Pearson+ [pearson.com]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

In-Depth Technical Guide to the NMR Spectral Data of 4-tert-butylpiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for 4-tert-butylpiperidine. It is designed to serve as a core reference for researchers and professionals in drug development and chemical sciences who utilize NMR spectroscopy for structural elucidation and conformational analysis.

Introduction to this compound and its Conformational Significance

This compound is a substituted heterocyclic aliphatic amine. Its structure is of significant interest in the field of stereochemistry and conformational analysis. The bulky tert-butyl group at the C4 position effectively "locks" the piperidine ring into a rigid chair conformation. Due to immense steric strain, the tert-butyl group overwhelmingly favors the equatorial position, which in turn restricts the ring's ability to undergo chair-flipping. This conformational locking makes this compound an ideal model compound for studying the distinct NMR spectral properties of axial and equatorial protons and carbons in a six-membered ring system.

NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. The data is a compilation from typical values observed for such systems, reflecting the locked chair conformation.

¹H NMR Spectral Data

| Proton | Multiplicity | Chemical Shift (δ) ppm | Coupling Constants (J) Hz |

| H-1 (NH) | Broad Singlet | ~1.5 - 2.5 | - |

| H-2, H-6 (axial) | Doublet of Triplets | ~2.5 - 2.7 | J(H2a, H2e) ≈ 12-13, J(H2a, H3a) ≈ 10-12, J(H2a, H3e) ≈ 3-4 |

| H-2, H-6 (equatorial) | Doublet of Multiplets | ~3.0 - 3.2 | J(H2e, H2a) ≈ 12-13 |

| H-3, H-5 (axial) | Multiplet | ~1.0 - 1.2 | - |

| H-3, H-5 (equatorial) | Multiplet | ~1.7 - 1.9 | - |

| H-4 (axial) | Multiplet | ~1.0 - 1.2 | - |

| -C(CH₃)₃ | Singlet | ~0.85 | - |

Note: Chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectral Data

| Carbon | Chemical Shift (δ) ppm |

| C-2, C-6 | ~47 |

| C-3, C-5 | ~29 |

| C-4 | ~48 |

| -C (CH₃)₃ | ~32 |

| -C(C H₃)₃ | ~27.5 |

Note: The assignments are based on the expected chemical shifts for a conformationally locked piperidine ring.

Conformational Analysis via NMR

The NMR spectrum of this compound is a direct reflection of its rigid, chair conformation with an equatorial tert-butyl group.

-

Proton Anisotropy: The axial protons at C2/C6 and C3/C5 are shielded compared to their equatorial counterparts and thus appear at a lower chemical shift (upfield). This is due to their position relative to the magnetic anisotropy of the C-C single bonds in the ring.

-

Coupling Constants: The magnitude of the vicinal coupling constants (³J) is dependent on the dihedral angle between the coupled protons. In the chair conformation:

-

Axial-Axial (H2a-H3a): The dihedral angle is approximately 180°, leading to a large coupling constant (typically 10-13 Hz).

-

Axial-Equatorial (H2a-H3e) and Equatorial-Equatorial (H2e-H3e): The dihedral angles are around 60°, resulting in smaller coupling constants (typically 2-5 Hz). This clear difference in coupling constants is a powerful tool for assigning axial and equatorial protons.

-

Experimental Protocols

The following is a generalized experimental protocol for acquiring the NMR spectra of this compound.

4.1. Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR and transfer it to a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent depends on the solubility of the compound and the desired chemical shift referencing.

-

Dissolution: Vortex the vial until the sample is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

-

Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube.

4.2. NMR Spectrometer Setup and Data Acquisition

-

Insertion and Locking: Insert the NMR tube into the spectrometer. The spectrometer's field is locked onto the deuterium signal of the solvent.

-

Shimming: The magnetic field is shimmed to achieve homogeneity across the sample, which is crucial for high-resolution spectra.

-

¹H NMR Acquisition:

-

Pulse Angle: A typical pulse angle of 30-45° is used.

-

Relaxation Delay: A relaxation delay of 1-5 seconds is set between scans to allow for full relaxation of the protons.

-

Number of Scans: 16 to 64 scans are typically acquired and averaged to improve the signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Angle: A 30-45° pulse angle is generally used.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is common.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to obtain a spectrum with a good signal-to-noise ratio. Proton decoupling is typically employed to simplify the spectrum and enhance signal intensity.

-

-

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum.

-

Phase and baseline corrections are applied.

-

The spectrum is referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

-

Integration of the peaks in the ¹H NMR spectrum is performed to determine the relative ratios of the protons.

-

Visualizations

Logical Relationship of Conformational Analysis

An In-depth Technical Guide to the Synthesis of 4-tert-butylpiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 4-tert-butylpiperidine hydrochloride, a valuable building block in medicinal chemistry and drug development. This document details the core synthetic pathway, experimental protocols, and relevant quantitative data to support research and development activities.

Introduction

This compound hydrochloride is a substituted piperidine derivative. The piperidine ring is a prevalent scaffold in a wide array of pharmaceuticals and biologically active compounds. The incorporation of a sterically bulky tert-butyl group at the 4-position can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, making it a key structural motif in the design of novel therapeutic agents. This guide focuses on a robust and widely applicable synthetic route commencing from 4-tert-butylpyridine.

Core Synthesis Pathway

The most common and efficient synthesis of this compound hydrochloride involves a two-step process:

-

Catalytic Hydrogenation: The aromatic pyridine ring of 4-tert-butylpyridine is reduced to the corresponding saturated piperidine ring using a heterogeneous catalyst under a hydrogen atmosphere.

-

Hydrochlorination: The resulting this compound is treated with hydrochloric acid to form the stable and readily handleable hydrochloride salt.

This synthetic approach is reliable and scalable, making it suitable for both laboratory-scale synthesis and larger-scale production.

In-depth Technical Guide: Physicochemical Characterization of 4-tert-butylpiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-tert-butylpiperidine, with a focus on its molecular weight. Detailed experimental protocols for the determination of this critical parameter are provided, alongside structured data presentation and workflow visualizations to support research and development activities.

Core Physicochemical Data

The fundamental molecular properties of this compound are summarized in the table below. This data is essential for a range of applications, from reaction stoichiometry to analytical method development.

| Property | Value | Source |

| Molecular Formula | C9H19N | [1][2] |

| Molecular Weight | 141.25 g/mol | [1][2] |

| CAS Number | 1882-42-4 | [2] |

| Boiling Point | 179.7°C at 760 mmHg | [2] |

| Density | 0.837 g/cm³ | [2] |

| Vapor Pressure | 0.931 mmHg at 25°C | [2] |

| Flash Point | 54.9°C | [2] |

Experimental Protocol: Molecular Weight Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

The molecular weight of this compound can be accurately determined using Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates the compound from a mixture and then ionizes it to determine its mass-to-charge ratio, providing a precise molecular weight.

Objective: To determine the molecular weight of a this compound sample.

Materials and Equipment:

-

This compound sample

-

High-purity solvent (e.g., dichloromethane or methanol)

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

GC column suitable for amine analysis (e.g., HP-5MS)[1]

-

Microsyringe for sample injection

-

Standard laboratory glassware

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample in a suitable high-purity solvent. A typical concentration is in the range of 10-100 µg/mL.

-

-

GC-MS Instrument Setup:

-

Gas Chromatograph (GC) Conditions:

-

Injection Port Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)[1]

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp to 200°C at a rate of 10°C/minute.

-

Hold at 200°C for 5 minutes.

-

-

Column: A non-polar or mid-polar capillary column, such as a 30 m HP-5MS (0.25 mm i.d., 0.25 µm film thickness), is suitable for the analysis of amines.[1]

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-300 to ensure detection of the molecular ion and potential fragments.

-

Ion Source Temperature: 230°C

-

Transfer Line Temperature: 280°C

-

-

-

Analysis:

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector.

-

Initiate the GC-MS data acquisition. The sample will be vaporized, separated on the GC column, and then introduced into the mass spectrometer.

-

-

Data Interpretation:

-

The primary piece of information to identify is the molecular ion peak (M+) . This peak represents the intact molecule with one electron removed and will have a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. For this compound, this peak is expected at m/z 141.

-

The spectrum will also show fragment ions at lower m/z values, which can be used to confirm the structure of the compound.

-

Experimental Workflow Visualization

The following diagram illustrates the key stages of the experimental workflow for determining the molecular weight of this compound using GC-MS.

References

Navigating the Safe Handling of 4-tert-butylpiperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive safety and handling protocols for 4-tert-butylpiperidine (CAS No: 1882-42-4), a key building block in pharmaceutical research and development. Adherence to these guidelines is paramount to ensure the safety of laboratory personnel and the integrity of research outcomes. This document outlines the toxicological profile, proper handling procedures, emergency measures, and disposal of this compound, supplemented with clear data tables and a procedural workflow for managing accidental spills.

Section 1: Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is the foundation of its safe handling. While comprehensive experimental data is not always available, the following table summarizes key known characteristics.

| Property | Value | Reference |

| Molecular Formula | C9H19N | [1] |

| Molecular Weight | 141.25 g/mol | [1] |

| CAS Number | 1882-42-4 | [1] |

| EINECS Number | 217-539-4 | [1] |

| Boiling Point | 196-197 °C | [2] |

| Melting Point | -40 °C | [2] |

| Flash Point | Combustible liquid (H227) | [1] |

| Density | No data available | |

| Solubility | No data available | [2] |

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding its potential dangers.

| Hazard Class | GHS Category | Hazard Statement | Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage | |

| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation | |

| Flammable Liquids | Category 4 | H227: Combustible liquid | None |

Signal Word: Danger[1]

Section 3: Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is mandatory when handling this compound to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being undertaken.

| Protection Type | Minimum Requirement | Rationale |

| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a significant risk of splashes. | Protects against severe eye damage from splashes of the corrosive material.[1][3] |

| Hand Protection | Double gloving is recommended. Inner Glove: Nitrile rubber (min. 0.1 mm thickness). Outer Glove: Butyl rubber or Neoprene (min. 0.3 mm thickness). | Provides robust protection against skin irritation and absorption.[1][3] Gloves must be inspected prior to use and changed immediately upon contamination.[4] |

| Skin and Body Protection | A flame-resistant or 100% cotton lab coat worn over personal clothing. Chemical-resistant apron and sleeves for larger quantities. Closed-toe shoes and long pants are required. | Protects skin from potential splashes and contact.[3][4] |

| Respiratory Protection | All work should be conducted in a certified chemical fume hood.[3] If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is required. | Prevents inhalation of harmful vapors that can cause respiratory irritation.[1][5] |

Section 4: Safe Handling and Storage

Proper handling and storage practices are critical to minimizing the risks associated with this compound.

Handling:

-

Work in a well-ventilated area, preferably within a chemical fume hood.[4][6]

-

Avoid contact with skin and eyes.[4]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

-

Do not eat, drink, or smoke when using this product.[1]

-

Wash hands thoroughly after handling.[1]

-

Use non-sparking tools and take precautionary measures against static discharges.[7]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4]

-

Store locked up.[1]

-

Keep away from heat, sparks, and open flames.[7]

-

Store apart from incompatible materials such as strong oxidizing agents and acids.[7][8]

Section 5: First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately rinse with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.[1] |

| Skin Contact | Take off immediately all contaminated clothing.[4] Wash off with soap and plenty of water.[4] If skin irritation occurs, get medical help.[1] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing.[1] If breathing is difficult, give oxygen.[4] If not breathing, give artificial respiration.[4] Get medical help if you feel unwell.[1] |

| Ingestion | Rinse mouth with water.[4][6] Do NOT induce vomiting.[4][6] Never give anything by mouth to an unconscious person.[4] Call a physician or Poison Control Center immediately.[4] |

Section 6: Fire-Fighting and Accidental Release Measures

Fire-Fighting:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][6]

-

Specific Hazards: During a fire, irritating and toxic gases such as carbon oxides and nitrogen oxides may be generated.[8][9] Containers may explode when heated.[9]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][8]

Accidental Release:

-

Personal Precautions: Evacuate personnel to a safe area.[4] Ensure adequate ventilation.[4] Wear appropriate personal protective equipment as outlined in Section 3.[6] Avoid breathing vapors, mist, or gas.[4] Remove all sources of ignition.[4]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so.[4] Do not let the chemical enter drains, as it may be harmful to aquatic life.[4][7]

-

Containment and Cleanup: Absorb the spillage with a non-combustible absorbent material such as sand, earth, or diatomaceous earth.[2] Collect the material in a suitable, closed container for disposal.[4] Use spark-proof tools and explosion-proof equipment.[4]

Section 7: Accidental Spill Response Workflow

The following diagram outlines a logical workflow for responding to an accidental spill of this compound.

Caption: Workflow for responding to a chemical spill.

Section 8: Experimental Protocols

Detailed experimental protocols for the toxicological and safety assessment of this compound are not publicly available in the cited resources. The hazard classifications are typically derived from data submitted to regulatory bodies like the European Chemicals Agency (ECHA) under regulations such as REACH, often based on studies conducted by chemical manufacturers. These studies follow standardized OECD guidelines for testing of chemicals, such as those for acute oral toxicity (OECD 423), skin irritation (OECD 404), and eye irritation (OECD 405).

Section 9: Disposal Considerations

All waste generated from the use of this compound, including contaminated materials and empty containers, must be treated as hazardous waste.[1] Disposal should be carried out by a licensed chemical disposal company in accordance with all applicable local, state, and federal regulations.[4] Do not dispose of this chemical into sewer systems or the environment.[4]

This guide is intended to provide a comprehensive overview of the safety and handling precautions for this compound. It is not a substitute for a thorough understanding of the specific hazards present in your laboratory and a comprehensive risk assessment for your intended use of this chemical. Always consult the most up-to-date Safety Data Sheet (SDS) provided by the supplier before use.

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. downloads.ossila.com [downloads.ossila.com]

- 3. benchchem.com [benchchem.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. capotchem.com [capotchem.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

Solubility of 4-tert-butylpiperidine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-butylpiperidine is a substituted heterocyclic amine of significant interest in medicinal chemistry and materials science. Its structural motif is found in a variety of pharmacologically active compounds. A thorough understanding of its solubility in organic solvents is paramount for its synthesis, purification, formulation, and application in various chemical processes. This technical guide provides a comprehensive overview of the predicted solubility profile of this compound, outlines detailed experimental protocols for its quantitative determination, and presents a visual workflow for these procedures.

While extensive searches of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound, a qualitative assessment can be made based on the physicochemical properties of the parent piperidine molecule and the influence of the tert-butyl substituent. Piperidine itself is miscible with a wide range of organic solvents, and it is anticipated that this compound will exhibit high solubility in most common organic solvents.[1][2] The presence of the nonpolar tert-butyl group may slightly decrease its solubility in highly polar solvents compared to piperidine, while potentially enhancing its solubility in nonpolar hydrocarbon solvents.

Predicted Solubility Profile

Based on general principles of "like dissolves like," the following qualitative solubility profile for this compound in various classes of organic solvents is predicted:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High to Miscible | The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor, facilitating interaction with protic solvents. |

| Polar Aprotic | Acetone, Dichloromethane | High | Favorable dipole-dipole interactions are expected between the polar C-N bond of the solute and the solvent molecules. |

| Nonpolar Aromatic | Toluene | Moderate to High | The aliphatic piperidine ring and the bulky, nonpolar tert-butyl group suggest good compatibility and van der Waals interactions with aromatic hydrocarbon solvents.[1] |

Experimental Protocols for Solubility Determination

To obtain precise and accurate quantitative solubility data, the following experimental methodologies are recommended. The primary method described is the widely accepted isothermal shake-flask method, followed by a suitable analytical technique for concentration measurement.

Isothermal Shake-Flask Method

This gravimetric or solution-based analysis method is a reliable technique for determining the equilibrium solubility of a solid compound in a solvent.

a. Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, toluene) of high purity

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography with UV detector (HPLC-UV))

b. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the equilibration period is crucial.

-

Accurately add a known volume or mass of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure that solid-liquid equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the vials to rest in the constant temperature bath for at least 4 hours to permit the undissolved solid to settle.

-

-

Sampling and Analysis:

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a pre-warmed (to the equilibration temperature) syringe filter to avoid precipitation.

-

Accurately transfer a known volume or mass of the clear, saturated solution into a pre-weighed volumetric flask.

-

Dilute the sample to a suitable concentration with the same solvent for analysis.

-

Determine the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., GC-FID or HPLC-UV).

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Analytical Methods

a. Gas Chromatography (GC):

-

Column: A nonpolar or mid-polarity capillary column (e.g., DB-5 or DB-17) is suitable.

-

Injector and Detector Temperatures: Typically 250 °C.

-

Oven Program: An initial temperature of ~100 °C, ramped to ~250 °C. The exact program should be optimized.

-

Carrier Gas: Helium or Nitrogen.

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest to create a calibration curve.

b. High-Performance Liquid Chromatography (HPLC):

-

Column: A reverse-phase C18 column is generally suitable.

-

Mobile Phase: A mixture of acetonitrile or methanol and water, possibly with a modifier like trifluoroacetic acid (TFA) if the peak shape is poor.

-

Detection: UV detection at a low wavelength (e.g., ~210 nm) as the compound lacks a strong chromophore.

-

Standard Preparation: Similar to GC, prepare a calibration curve using standard solutions of known concentrations.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining the equilibrium solubility of this compound.

References

A Deep Dive into 4-tert-butylpiperidine: Theoretical and Computational Perspectives

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-butylpiperidine is a key structural motif in a multitude of pharmacologically active compounds and serves as a valuable building block in organic synthesis. The conformational preference and electronic properties of the this compound scaffold are of paramount importance in dictating the biological activity and physicochemical characteristics of its derivatives. The bulky tert-butyl group at the C4 position effectively "locks" the piperidine ring into a specific conformation, thereby reducing conformational flexibility and providing a well-defined orientation for substituents. This in-depth technical guide explores the theoretical and computational studies that have elucidated the structural and electronic landscape of this compound and its analogues, providing a crucial understanding for rational drug design and development.

Conformational Analysis

The conformational landscape of the piperidine ring in this compound is dominated by the steric hindrance imposed by the large tert-butyl group. While piperidine itself can exist in a dynamic equilibrium between two chair conformations, the presence of the 4-tert-butyl substituent strongly favors a single, low-energy conformation.

Computational studies on analogous systems, such as cis-1,4-di-tert-butylcyclohexane, have shown that the steric strain of placing a tert-butyl group in an axial position is highly unfavorable. In many cases, this strain can lead to a preference for a twisted-boat conformation over a chair conformation with an axial tert-butyl group. However, for this compound, the chair conformation with the tert-butyl group in the equatorial position is widely accepted as the most stable conformer. This arrangement minimizes steric interactions and places the bulky group in a less hindered orientation.

Logical Relationship: Conformational Preference

Caption: Conformational preference of the this compound ring.

Computational Chemistry Approaches

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of this compound and its derivatives. The B3LYP functional, combined with various basis sets such as 6-311+G(2d,p), is a commonly employed method for geometry optimization and the calculation of molecular properties.[2]

Key Computational Analyses:

-

Geometry Optimization: Theoretical calculations are used to determine the lowest energy three-dimensional structure of the molecule, providing accurate bond lengths, bond angles, and dihedral angles.

-

Molecular Electrostatic Potential (MEP): MEP maps are valuable for identifying the electron-rich and electron-deficient regions of a molecule, which is crucial for understanding intermolecular interactions and predicting sites of electrophilic and nucleophilic attack.[2]

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy gap between the HOMO and LUMO provides insights into the molecule's kinetic stability and chemical reactivity.[2]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation.

-

Theoretical NMR Spectroscopy: Computational methods can predict NMR chemical shifts, which, when compared with experimental data, can help in structure elucidation and conformational analysis. Studies on related piperidine derivatives have demonstrated the use of DFT for calculating 1H, 13C, and 15N NMR chemical shifts.

Experimental Workflow: Computational Analysis

Caption: A typical workflow for the computational analysis of this compound.

Quantitative Data Summary

While comprehensive quantitative data for the parent this compound is not consolidated in a single source within the provided search results, the following table summarizes the types of data that are typically generated through computational studies of its derivatives. These values serve as a reference for what to expect for this compound.

| Parameter | Typical Computational Method | Derivative Studied | Observed/Calculated Values | Reference |

| Conformational Energy | DFT | N-trifluoroacetyl-2-methoxy-4-t-butylpiperidine | Trans isomers exist in chair conformations. | [1] |

| Bond Lengths & Angles | DFT (B3LYP/6-311+G(2d,p)) | tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate | Optimized structure consistent with X-ray data. | [2] |

| ¹³C NMR Chemical Shifts (ppm) | Experimental | cis-4-tert-Butyl-2-methyl-piperidine | A range of shifts are reported for the different carbon atoms in the ring and substituents. | [3] |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound can be adapted from procedures reported for its derivatives. A general synthetic approach often involves the reduction of a corresponding pyridine or the functionalization of a pre-existing piperidine ring.

General Synthesis Protocol (Illustrative)

A common synthetic route to 4-substituted piperidines involves the modification of 4-piperidone. For instance, the synthesis of 1-boc-4-aminopiperidine, a related compound, starts from 4-piperidone monohydrate hydrochloride. A generalized procedure for obtaining this compound could involve a Grignard reaction with tert-butylmagnesium halide on 4-piperidone, followed by protection of the nitrogen and subsequent reduction of the resulting tertiary alcohol and deprotection.

Experimental Workflow: Synthesis and Characterization

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-tert-butylpiperidine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The 4-tert-butylpiperidine scaffold is a significant structural motif in medicinal chemistry, valued for its ability to introduce conformational rigidity and lipophilicity into molecules. The bulky tert-butyl group often locks the piperidine ring into a specific chair conformation, which can be advantageous for optimizing drug-receptor interactions. This document provides detailed application notes and experimental protocols for the synthesis of various this compound derivatives, catering to the needs of researchers in drug discovery and development.

I. Synthesis via N-Alkylation of this compound

A common and straightforward method for synthesizing N-substituted this compound derivatives is the direct alkylation of the parent amine. This approach is suitable for introducing a variety of substituents on the nitrogen atom.

Reaction Scheme:

Quantitative Data for N-Alkylation:

| Derivative | Alkylating Agent | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |

| N-Methyl-4-tert-butylpiperidine | Methyl p-toluenesulfonate | - | - | - | - | - | [1][2] |

| N-Ethyl-4-tert-butylpiperidine | Ethyl p-toluenesulfonate | - | - | - | - | - | [1][2] |

| N-Benzyl-4-tert-butylpiperidine | Benzyl p-toluenesulfonate | - | - | - | - | - | [1][2] |

Experimental Protocol: General Procedure for N-Alkylation [1][2]

-

To a solution of this compound in a suitable solvent (e.g., acetonitrile, DMF), add the alkylating agent (e.g., alkyl halide or sulfonate).

-

Add a base (e.g., K₂CO₃, Et₃N) to scavenge the acid produced during the reaction.

-

Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) for the specified time.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to afford the desired N-substituted this compound derivative.

Synthetic Workflow for N-Alkylation

Caption: N-Alkylation of this compound.

II. Synthesis from 4-Piperidone Precursors

N-protected 4-piperidone derivatives, such as N-Boc-4-piperidone, are versatile starting materials for the synthesis of various 4-substituted piperidines. Reductive amination is a key transformation in this synthetic route.

Quantitative Data for Reductive Amination:

| Starting Material | Amine | Reducing Agent | Solvent | Yield (%) | Reference |

| N-Boc-piperidin-4-one | 3,4-dichloroaniline | Not specified | Not specified | - | [3] |

| Aldehydes | Primary amines | Sodium triacetoxyborohydride | Not specified | High | [4] |

Experimental Protocol: Reductive Amination of N-Boc-4-piperidone [3][4][5][6][7]

-

Dissolve N-Boc-4-piperidone and the desired primary or secondary amine in a suitable solvent (e.g., dichloromethane, 1,2-dichloroethane).

-

Add a reducing agent, such as sodium triacetoxyborohydride (STAB), portion-wise to the reaction mixture.

-

If necessary, add an acid catalyst (e.g., acetic acid) to facilitate imine/iminium ion formation.

-

Stir the reaction at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the N-Boc protected 4-amino-piperidine derivative.

-

The Boc protecting group can be subsequently removed under acidic conditions (e.g., TFA in DCM) if the free amine is desired.

Synthetic Workflow for Reductive Amination

Caption: Reductive amination of N-Boc-4-piperidone.

III. Synthesis from Piperidin-4-ylmethanol

Commercially available piperidin-4-ylmethanol can be used as a starting material for the synthesis of 4-substituted piperidine derivatives. The synthesis typically involves N-protection followed by modification of the hydroxymethyl group.

Quantitative Data for Synthesis from Piperidin-4-ylmethanol:

| Step | Reactants | Reagents | Solvent | Yield (%) | Reference |

| N-Boc Protection | Piperidin-4-ylmethanol, (Boc)₂O | - | THF | 85.0 | [8] |

| Oxidation | tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | PCC | DCM | - | [9] |

| Sulfonation | tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, p-toluenesulfonyl chloride | Pyridine | - | - | [10] |

| Substitution | tert-butyl 4-(tosyloxymethyl)piperidine-1-carboxylate, Methyl 4-hydroxy-3-methoxybenzoate | K₂CO₃ | DMF | 51.2 | [8][10] |

Experimental Protocol: Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate [8][10]

Step 1: N-Boc Protection of Piperidin-4-ylmethanol [8]

-

Dissolve piperidin-4-ylmethanol (1 equivalent) and di-tert-butyldicarbonate (1 equivalent) in THF.

-

Stir the solution at room temperature for 8 hours.

-

Concentrate the mixture in vacuo.

-

Dissolve the residue in ether, wash with water and then with brine.

-

Dry the organic layer over sodium sulfate and evaporate the solvent to give tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.

Step 2: Sulfonation of the Hydroxymethyl Group [10]

-

Dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1 equivalent) in pyridine and cool the solution to 0°C.

-

Add p-toluenesulfonyl chloride (1 equivalent) and stir the mixture at 5°C for 10 hours.

-

Pour the mixture into water and extract with ethyl acetate.

-

Wash the organic layer sequentially with water, dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry over anhydrous sodium sulfate and concentrate to give the tosylated intermediate.

Step 3: Nucleophilic Substitution [8][10]

-

To a solution of the tosylated intermediate (1 equivalent) and methyl 4-hydroxy-3-methoxybenzoate (1 equivalent) in DMF, add potassium carbonate.

-

Heat the mixture to 153°C and stir for 10 hours.

-

After cooling, pour the mixture into water and extract with ethyl acetate.

-

Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by recrystallization to obtain tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate.

Synthetic Workflow from Piperidin-4-ylmethanol

Caption: Synthesis from piperidin-4-ylmethanol.

IV. Synthesis via Catalytic Hydrogenation of 4-tert-butylpyridine

The catalytic hydrogenation of the corresponding pyridine derivative is a fundamental method for the synthesis of the piperidine ring.

Reaction Scheme:

Experimental Protocol: General Procedure for Catalytic Hydrogenation

-

Charge a high-pressure reactor with 4-tert-butylpyridine, a suitable solvent (e.g., methanol, ethanol, acetic acid), and a hydrogenation catalyst (e.g., Pd/C, PtO₂, Raney Nickel).

-

Seal the reactor and purge with an inert gas (e.g., nitrogen, argon).

-

Pressurize the reactor with hydrogen gas to the desired pressure.

-

Stir the reaction mixture at a specified temperature until the hydrogen uptake ceases.

-

Cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

If necessary, purify the product by distillation or by conversion to a salt followed by recrystallization and liberation of the free base.

Synthetic Workflow for Catalytic Hydrogenation

Caption: Catalytic hydrogenation of 4-tert-butylpyridine.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]